[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride
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Overview
Description
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.
Oxidation and Reduction: May require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation could lead to the formation of sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, oxadiazole derivatives have been recognized for their potential as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They are also being explored as agents for the treatment of age-related diseases, antimicrobials, and inhibitors of specific enzymes like Sirtuin 2.
Industry
Industrially, oxadiazoles are utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The versatility of the oxadiazole ring makes it a valuable component in various high-tech applications.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride would depend on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
What sets [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride apart from other oxadiazoles is its specific substitution pattern, which can impart unique chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C6H9ClN2O3S |
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Molecular Weight |
224.67 g/mol |
IUPAC Name |
(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O3S/c1-4(2)6-8-5(9-12-6)3-13(7,10)11/h4H,3H2,1-2H3 |
InChI Key |
PAQPJIYMXALOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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